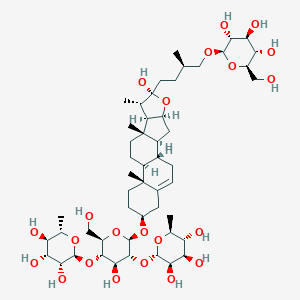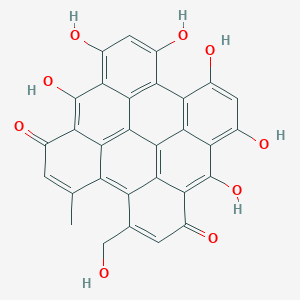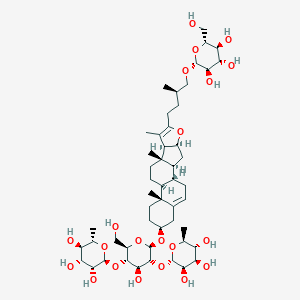
Rhamnetin 3-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnetin 3-rhamnoside is a flavonoid compound that is found in various plants, including buckthorn, elderberry, and sea buckthorn. It has been the subject of scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Microbial and Environmental Applications
Rhamnolipids, a class of glycolipid biosurfactants, have garnered significant attention for their unique properties and applications in various fields. The research by Binbin Shao et al. (2017) delved into the effects of rhamnolipids on microorganism characteristics and their role in composting, highlighting the potential of these compounds in environmental bioremediation and pollutant biodegradation. The study discussed the impact of rhamnolipids on cell surface properties of microorganisms, including cell surface hydrophobicity, and their influence on cell membrane characteristics, related enzymes, and genes. The significance of rhamnolipids in composting as a method for resource reutilization was also emphasized, indicating their growing importance in this area (Shao et al., 2017).
Biotechnological and Industrial Applications
The review by Abdelmoneim H. Ali et al. (2016) presented a comprehensive overview of rhamnolipids, particularly focusing on their production, characterization, and various applications. The study highlighted the high surface activity of rhamnolipids and their extensive use in industries as emulsifiers, detergents, and antibiotics. The review also shed light on the production processes, identification techniques, and the broad spectrum of rhamnolipids' applications in fields ranging from bioremediation to food additives (Ali et al., 2016).
Gene Regulation and Bioproduction
Research on the gene regulation of rhamnolipid production in Pseudomonas aeruginosa, conducted by R. S. Reis et al. (2011), provided an in-depth understanding of the complex gene regulation network involved in rhamnolipid biosynthesis. The study reviewed the known gene regulatory factors in P. aeruginosa, encompassing proteins from quorum sensing systems, environmental response regulators, and global regulatory systems. The comprehensive review highlighted the intricate multilayer gene regulation mechanism that responds to diverse environmental and physiological signals, demonstrating the complexity and potential of rhamnolipid production in biotechnological applications (Reis et al., 2011).
Propiedades
Número CAS |
20188-83-4 |
|---|---|
Nombre del producto |
Rhamnetin 3-rhamnoside |
Fórmula molecular |
C22H22O11 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(25)6-10(30-2)7-14(15)32-20(21)9-3-4-11(23)12(24)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
Clave InChI |
LOMXQCXSNSCLNP-UFGFRKJLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Otros números CAS |
20188-83-4 |
Sinónimos |
7-O-Methoxyquercetrin; 7-O-Methylquercetin 3-O-rhamnoside; Rhamnitrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















